molecular formula C8H8BrNO2 B6200779 5-bromo-6-methoxy-4-methylpyridine-3-carbaldehyde CAS No. 2694729-05-8

5-bromo-6-methoxy-4-methylpyridine-3-carbaldehyde

Cat. No.: B6200779
CAS No.: 2694729-05-8
M. Wt: 230.1
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Description

5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde is a heterocyclic aromatic compound featuring a pyridine core substituted with bromine (position 5), methoxy (position 6), methyl (position 4), and a carbaldehyde group (position 3). This compound is cataloged in pyridine derivative compendiums , highlighting its relevance in synthetic organic chemistry. The methoxy and methyl groups influence electronic and steric properties, modulating solubility and reactivity.

Properties

CAS No.

2694729-05-8

Molecular Formula

C8H8BrNO2

Molecular Weight

230.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-methoxy-4-methylpyridine-3-carbaldehyde typically involves the bromination of 6-methoxy-4-methylpyridine-3-carbaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 5-Bromo-6-methoxy-4-methylpyridine-3-carboxylic acid.

    Reduction: 5-Bromo-6-methoxy-4-methylpyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: It can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-6-methoxy-4-methylpyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and formyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Position) Functional Groups Key Applications/Properties
5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde C₈H₇BrNO₂ Br (5), OCH₃ (6), CH₃ (4), CHO (3) Aldehyde, Methoxy, Bromine, Methyl Synthetic intermediate; potential medicinal applications
5-Bromo-6-methylpyridine-3-carbaldehyde (CAS 1174028-20-6) C₇H₆BrNO Br (5), CH₃ (6), CHO (3) Aldehyde, Bromine, Methyl Likely used in organic synthesis; similar reactivity to target compound but reduced polarity
Methyl 5-bromo-1,6-dihydro-4-hydroxy-6-oxo-3-pyridinecarboxylate (CAS 1190198-25-4) C₇H₆BrNO₄ Br (5), OH (4), COOCH₃ (3), O (6) Ester, Hydroxyl, Oxo, Bromine Medicinal chemistry (bioactivity noted); higher polarity due to hydroxyl/oxo groups

Reactivity and Electronic Effects

  • Methoxy vs. Methyl at Position 6 : The methoxy group in the target compound donates electron density via resonance, activating the pyridine ring toward electrophilic substitution. In contrast, the methyl group in 5-bromo-6-methylpyridine-3-carbaldehyde exerts a weaker inductive electron-donating effect, leading to reduced ring activation .
  • Aldehyde vs. Ester at Position 3 : The aldehyde group (target compound) is highly reactive, enabling Schiff base formation or nucleophilic additions. The methyl ester in CAS 1190198-25-4 serves as a leaving group, facilitating nucleophilic acyl substitutions .

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